molecular formula C9H11N3 B1482269 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanenitrile CAS No. 2098133-90-3

3-(3-cyclopropyl-1H-pyrazol-4-yl)propanenitrile

Cat. No.: B1482269
CAS No.: 2098133-90-3
M. Wt: 161.2 g/mol
InChI Key: UUBGNLWYQUTNOC-UHFFFAOYSA-N
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Description

3-(3-cyclopropyl-1H-pyrazol-4-yl)propanenitrile is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(5-cyclopropyl-1H-pyrazol-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-5-1-2-8-6-11-12-9(8)7-3-4-7/h6-7H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBGNLWYQUTNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-cyclopropyl-1H-pyrazol-4-yl)propanenitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies concerning this compound.

Chemical Structure and Properties

  • IUPAC Name : 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanenitrile
  • CAS Number : 2098133-90-3
  • Molecular Formula : C10H12N4

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

Research indicates that compounds containing a pyrazole moiety often exhibit significant biological activities, particularly in cancer treatment. The following sections summarize key findings related to the biological activity of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanenitrile.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives:

  • Mechanism of Action : Pyrazole derivatives are known to interact with tubulin, inhibiting its polymerization, which is crucial for cancer cell division. This interaction can lead to apoptosis in cancer cells.

Table 1: Cytotoxicity Data for Pyrazole Derivatives

CompoundCell LineIC50 (µM)
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanenitrileMCF-7 (Breast)TBD
SiHa (Cervical)TBD
PC-3 (Prostate)TBD

Note: Specific IC50 values for 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanenitrile were not available in the reviewed literature but are expected to be comparable to other pyrazole derivatives.

In Vitro Studies

In vitro studies have demonstrated that pyrazole derivatives can exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance:

  • Cytotoxicity Testing : Compounds were tested against MCF-7, SiHa, and PC-3 cell lines using MTT assays. The results showed varying degrees of effectiveness, with some derivatives achieving low micromolar IC50 values.

Study on Pyrazole Conjugates

A recent study investigated a series of pyrazole conjugates for their anticancer properties. Among these, certain compounds demonstrated potent cytotoxicity against breast and cervical cancer cell lines:

  • Findings : One derivative exhibited an IC50 value of approximately 2.13 µM against MCF-7 cells, indicating strong potential as an anticancer agent .

The mechanism by which 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanenitrile exerts its biological effects may involve:

  • Inhibition of Tubulin Polymerization : Similar to other pyrazole derivatives, it likely binds to the colchicine site on tubulin, disrupting microtubule dynamics.
  • Induction of Apoptosis : Through the disruption of cellular division processes, it may trigger programmed cell death in malignant cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.